N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide
CAS No.: 922125-05-1
VCID: VC6650742
Molecular Formula: C25H33N3O5S
Molecular Weight: 487.62
* For research use only. Not for human or veterinary use.
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide - 922125-05-1](/images/structure/VC6650742.png)
Description |
The compound N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)sulfamoyl)phenyl)butyramide is a complex organic molecule featuring a tetrahydrobenzo[b] oxazepin core linked to a sulfamoyl group, which is further attached to a phenyl ring and a butyramide moiety. This structure suggests potential biological activities, particularly due to the presence of sulfonamide linkages, which are common in many pharmaceuticals. Synthesis and Chemical ReactivityThe synthesis of such compounds typically involves multiple steps, including the formation of the tetrahydrobenzo[b] oxazepin core and the introduction of the sulfamoyl and butyramide groups. The chemical reactivity is influenced by these functional groups, which can participate in various chemical reactions, such as nucleophilic substitutions and hydrolysis. Comparison with Related Compounds |
---|---|
CAS No. | 922125-05-1 |
Product Name | N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide |
Molecular Formula | C25H33N3O5S |
Molecular Weight | 487.62 |
IUPAC Name | N-[4-[[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]sulfamoyl]phenyl]butanamide |
Standard InChI | InChI=1S/C25H33N3O5S/c1-6-7-23(29)26-18-8-11-20(12-9-18)34(31,32)27-19-10-13-21-22(14-19)33-16-25(4,5)24(30)28(21)15-17(2)3/h8-14,17,27H,6-7,15-16H2,1-5H3,(H,26,29) |
Standard InChIKey | JHCMYAWYZYFVME-UHFFFAOYSA-N |
SMILES | CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C |
Solubility | not available |
PubChem Compound | 40957179 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume